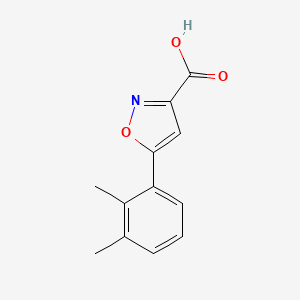

5-(2,3-Dimethylphenyl)isoxazole-3-carboxylic Acid

CAS No.:

Cat. No.: VC18247126

Molecular Formula: C12H11NO3

Molecular Weight: 217.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H11NO3 |

|---|---|

| Molecular Weight | 217.22 g/mol |

| IUPAC Name | 5-(2,3-dimethylphenyl)-1,2-oxazole-3-carboxylic acid |

| Standard InChI | InChI=1S/C12H11NO3/c1-7-4-3-5-9(8(7)2)11-6-10(12(14)15)13-16-11/h3-6H,1-2H3,(H,14,15) |

| Standard InChI Key | OSUWYGACSMARHJ-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C(=CC=C1)C2=CC(=NO2)C(=O)O)C |

Introduction

Chemical and Structural Properties

Molecular Characteristics

The compound’s IUPAC name, 5-(2,3-dimethylphenyl)-1,2-oxazole-3-carboxylic acid, reflects its core structure: an isoxazole ring (a five-membered heterocycle with oxygen and nitrogen atoms) substituted at position 5 with a 2,3-dimethylphenyl group and at position 3 with a carboxylic acid moiety. Key properties include:

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₁NO₃ |

| Molecular Weight | 217.22 g/mol |

| Standard InChI | InChI=1S/C12H11NO3/c1-7-4-3-5-9(8(7)2)11-6-10(12(14)15)13-16-11/h3-6H,1-2H3,(H,14,15) |

| Solubility | Limited data; likely soluble in polar aprotic solvents |

| Stability | Reactive with strong acids/bases; oxidation-sensitive |

The planar isoxazole ring and electron-withdrawing carboxylic acid group contribute to its potential as a pharmacophore .

Synthesis and Optimization

Synthetic Routes

The synthesis typically involves a cyclocondensation strategy:

-

Aldehyde/Ketone Precursor: Reacting 2,3-dimethylbenzaldehyde with hydroxylamine hydrochloride forms an oxime intermediate.

-

Cyclization: Acid-catalyzed cyclization with a β-keto acid derivative yields the isoxazole ring .

-

Carboxylic Acid Introduction: Oxidation or hydrolysis of a nitrile or ester group at position 3 produces the final carboxylic acid .

A representative pathway is:

Biological Activity and Mechanistic Insights

Mitochondrial Permeability Transition Pore (mtPTP) Inhibition

Isoxazole derivatives, including 5-(3-hydroxyphenyl)-N-(3,4,5-trimethoxyphenyl)isoxazole-3-carboxamide, exhibit picomolar activity in mtPTP inhibition, enhancing mitochondrial calcium retention capacity (CRC) . While direct data for 5-(2,3-dimethylphenyl)isoxazole-3-carboxylic acid is absent, its structural resemblance suggests potential mtPTP modulation. Key mechanistic features include:

-

Chelation of Ca²⁺ via the carboxylic acid group.

-

Hydrophobic interactions with the 2,3-dimethylphenyl group stabilizing protein-ligand binding .

Comparative Analysis with Analogues

Substituent Effects on Bioactivity

Modifying the aryl substituent significantly impacts potency:

| Compound | Substituent | Mitochondrial Swelling EC₅₀ | CRC Ratio |

|---|---|---|---|

| 5-(3-Hydroxyphenyl) analogue | 3-OH | <0.39 µM | >100 |

| 5-(2,3-Dimethylphenyl) | 2,3-CH₃ | Not reported | – |

| 5-(5-Chloro-2-methylphenyl) | 5-Cl, 2-CH₃ | 28 pM | 9.6 |

The dimethylphenyl variant’s activity remains unexplored but warrants testing given the efficacy of chloro-methyl analogues .

Thienyl vs. Phenyl Derivatives

Future Directions and Applications

Drug Discovery Opportunities

-

Structure-Activity Relationship (SAR) Studies: Systematic variation of substituents at positions 3 and 5 to optimize potency and pharmacokinetics.

-

Prodrug Development: Esterification of the carboxylic acid to improve oral bioavailability.

Targeted Therapies

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume